2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple nitro groups and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions with nitroaromatic compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with molecular targets through its nitro and aromatic groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(2,6-Dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its specific combination of nitro and dimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-[4-(2,6-dimethyl-4-nitrophenoxy)butoxy]-1,3-dimethyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-9-17(21(23)24)10-14(2)19(13)27-7-5-6-8-28-20-15(3)11-18(22(25)26)12-16(20)4/h9-12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAQDQSBYBOGEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.